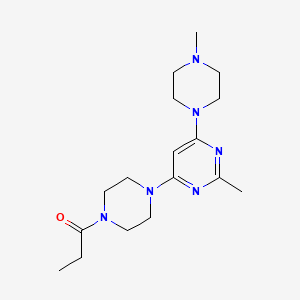

![molecular formula C17H16N2OS B5538441 4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile CAS No. 5231-58-3](/img/structure/B5538441.png)

4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives involves several key steps, including condensation reactions, Michael additions, and the use of malononitrile as a crucial reactant. For instance, the reaction of 2-acetylthiophene with malononitrile and aldehydes under specific conditions can yield substituted nicotinonitriles (Greiner‐Bechert & Otto, 1992). These synthetic routes highlight the versatility and reactivity of the nicotinonitrile core structure, allowing for the introduction of various substituents.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives, including the compound , is characterized by the presence of a central pyridine ring and various substituents that influence the overall geometry and electronic properties of the molecule. For example, studies have shown non-planar structures in some derivatives, with specific dihedral angles between the pyridine ring and attached phenyl or methoxy groups, indicating the influence of substituents on the molecular conformation (Chantrapromma et al., 2009).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo a range of chemical reactions, including interactions with nitrile oxides, leading to the formation of various compounds. These reactions are influenced by the specific substituents and the reactivity of the nitrile group. For instance, the reaction of nicotinonitriles with thioureas can lead to the synthesis of new ring systems, showcasing the compound's reactivity and potential for generating novel heterocyclic structures (Coppola & Shapiro, 1981).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its potential applications. Studies on crystal structure and interactions, such as hydrogen bonding and π-π stacking, provide insights into the solid-state properties of these compounds (Suwunwong et al., 2013).

Scientific Research Applications

Structural Characterization and Crystallography

Research on nicotinonitrile derivatives, including those structurally related to "4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile," has provided insights into their crystal structures, showcasing non-planar configurations and the presence of weak intramolecular and intermolecular interactions. These studies contribute to our understanding of the molecular conformation and supramolecular assembly of such compounds (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).

Synthesis and Chemical Properties

The synthesis of nicotinonitrile derivatives has been a focus of research, exploring one-pot methodologies for generating compounds with potential applications in nonlinear optics (NLO) materials. Such studies highlight the versatility and reactivity of nicotinonitrile frameworks in creating compounds with desired electronic properties (Raghukumar, Thirumalai, Ramakrishnan, Karunakara, & Ramamurthy, 2003).

Medicinal Chemistry and Biological Activities

Nicotinonitrile derivatives have also been evaluated for their antiprotozoal activity, demonstrating significant efficacy against Trypanosoma and Plasmodium species. These findings open avenues for the development of novel therapeutic agents targeting neglected tropical diseases (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Materials Science Applications

In materials science, derivatives of nicotinonitrile have been employed as catalyst binders in electrolyzer systems, demonstrating the potential for enhancing the efficiency of electrochemical devices. This research indicates the utility of such compounds in developing more effective and durable energy conversion materials (Schauer, Hnát, Brožová, Zitka, & Bouzek, 2015).

Corrosion Inhibition

The application of nicotinonitrile derivatives as corrosion inhibitors for metals in acidic environments has been explored, showing promising results in protecting carbon steel against corrosion. This highlights the potential industrial applications of these compounds in extending the lifespan of metal components (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

properties

IUPAC Name |

4,5,6-trimethyl-2-phenacylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-11-12(2)15(9-18)17(19-13(11)3)21-10-16(20)14-7-5-4-6-8-14/h4-8H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESVEFLEJFXDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=CC=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966693 |

Source

|

| Record name | 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5231-58-3 |

Source

|

| Record name | 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

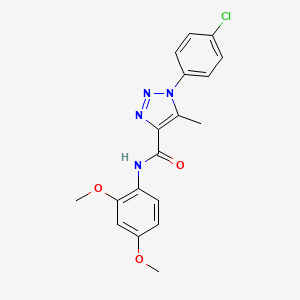

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)

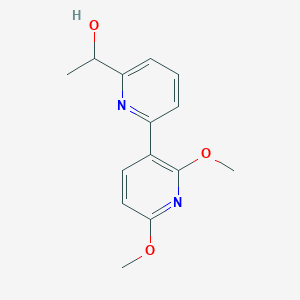

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)